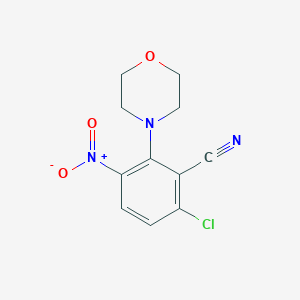
2-Bromo-4,5-difluorobenzoyl chloride
Overview
Description
2-Bromo-4,5-difluorobenzoyl chloride is an organic compound with the molecular formula C7H2BrClF2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine and fluorine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.
Mechanism of Action
Target of Action
This compound is primarily used for research purposes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2-Bromo-4,5-difluorobenzoyl chloride, handling should be done in a well-ventilated place, and contact with skin and eyes should be avoided . It’s also important to avoid the formation of dust and aerosols .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4,5-difluorobenzoyl chloride can be synthesized through the chlorination of 2-bromo-4,5-difluorobenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out under reflux conditions, where the 2-bromo-4,5-difluorobenzoic acid is dissolved in an appropriate solvent, such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC). Once the reaction is complete, the solvent and excess thionyl chloride are removed under reduced pressure to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors equipped with reflux condensers and distillation units to handle the chlorination reaction efficiently. The reaction conditions, such as temperature and reaction time, are optimized to ensure maximum yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,5-difluorobenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The compound reacts with nucleophiles, such as amines and alcohols, to form corresponding amides and esters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-bromo-4,5-difluorobenzoic acid and hydrochloric acid.
Reduction: The compound can be reduced to form 2-bromo-4,5-difluorobenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and phenols are commonly used. The reactions are typically carried out in an inert solvent like dichloromethane or tetrahydrofuran (THF) at room temperature or under mild heating.
Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide (NaOH) are used. The reaction is usually performed at room temperature.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents like ether or THF.
Major Products Formed
Amides and Esters: Formed from nucleophilic substitution reactions.
2-Bromo-4,5-difluorobenzoic Acid: Formed from hydrolysis.
2-Bromo-4,5-difluorobenzyl Alcohol: Formed from reduction reactions.
Scientific Research Applications
2-Bromo-4,5-difluorobenzoyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Medicinal Chemistry: The compound is used in the development of novel drugs and therapeutic agents due to its ability to introduce bromine and fluorine atoms into target molecules, which can enhance biological activity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzoyl Chloride: Similar in structure but lacks the bromine atom. It is used in similar applications but may exhibit different reactivity and selectivity.
2-Bromo-4-fluorobenzoyl Chloride: Contains only one fluorine atom. It may have different chemical properties and applications compared to 2-bromo-4,5-difluorobenzoyl chloride.
4-Bromo-2,5-difluorobenzoyl Chloride: The position of the bromine atom is different, which can affect the compound’s reactivity and applications.
Uniqueness
This compound is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This unique substitution pattern can influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
2-bromo-4,5-difluorobenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF2O/c8-4-2-6(11)5(10)1-3(4)7(9)12/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZYNSSKIDMEDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Br)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl (2E)-3-[6-(benzyloxy)naphthalen-2-yl]prop-2-enoate](/img/structure/B2796205.png)

![[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2796207.png)
![1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-pyrrol-1-yl)ethanone](/img/structure/B2796208.png)


![2,4-difluoro-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzamide](/img/structure/B2796215.png)
![7-Bromo-6-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]quinoline](/img/structure/B2796216.png)
![N'-(2H-1,3-benzodioxol-5-yl)-N-({[2,2'-bifuran]-5-yl}methyl)ethanediamide](/img/structure/B2796217.png)
![[2-(1-Azepanyl)-3-pyridinyl]methanamine](/img/structure/B2796218.png)
![N'-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetohydrazide](/img/structure/B2796222.png)

![2-[3-methyl-4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanoic acid](/img/structure/B2796225.png)
![5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2796228.png)
